1-(4-Nitrobenzyl)piperidine
Overview
Description
1-(4-Nitrobenzyl)piperidine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge The compound is characterized by the presence of a nitrobenzyl group attached to the piperidine ring
Scientific Research Applications
1-(4-Nitrobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for 1-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)piperidine typically involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) and heated to around 70°C overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidine
- 1-(3,4-Dichlorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its nitro group, make it distinct and provide it with specific reactivity and applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMJENUKCYUKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354819 | |
Record name | 1-(4-nitrobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-44-7 | |
Record name | 1-[(4-Nitrophenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59507-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-nitrobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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